molecular formula C9H11N3 B1630453 (1-Methyl-1h-benzimidazol-2-yl)methylamine CAS No. 20028-40-4

(1-Methyl-1h-benzimidazol-2-yl)methylamine

Cat. No. B1630453
CAS RN: 20028-40-4
M. Wt: 161.2 g/mol
InChI Key: GFQZSGGPNZDNBC-UHFFFAOYSA-N
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Description

“(1-Methyl-1h-benzimidazol-2-yl)methylamine” is an organic compound with the molecular formula C9H11N3 . It has been found to inhibit the binding of the p34 protein to the NEDD4-1 protein, and can be used as an anti-cancer agent . It can also be used as an HIV integrase inhibitor .


Molecular Structure Analysis

The molecular weight of “(1-Methyl-1h-benzimidazol-2-yl)methylamine” is 161.207 . The compound contains a benzimidazole core, which is a bicyclic structure containing nitrogen .


Physical And Chemical Properties Analysis

“(1-Methyl-1h-benzimidazol-2-yl)methylamine” is a solid compound . Its molecular weight is 161.2 g/mol , and it has a density of 1.22 .

Scientific Research Applications

DNA Topoisomerase Inhibition

1H-Benzimidazole derivatives, including those structurally related to 1-Methyl-1H-benzimidazol-2-yl)methylamine, have been identified as potent inhibitors of mammalian DNA topoisomerase I. These compounds, synthesized with varying electronic characteristics, have shown significant inhibitory effects on topoisomerase I activity, indicating potential applications in the research and treatment of diseases related to DNA replication and transcription processes (Alpan, Gunes, & Topçu, 2007).

Anticancer Potential

Benzimidazole derivatives have been explored for their anticancer properties. Studies involving the synthesis of various benzimidazole compounds and their evaluation against several cancer cell lines have shown promising results. These compounds have demonstrated cytotoxic activities, suggesting potential applications in cancer research and therapy (Varshney, Ahmad, Rauf, Sherwani, & Owais, 2015).

properties

IUPAC Name

(1-methylbenzimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQZSGGPNZDNBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-1h-benzimidazol-2-yl)methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Gopalakrishnan - 2023 - unsworks.unsw.edu.au
Integrating the use of light and transition metal complexes, especially ruthenium (II) polypyridyl complexes for organic synthesis has attracted researchers during last two decades. This …
Number of citations: 2 unsworks.unsw.edu.au

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